![molecular formula C36H26N2Na2O6 B14646104 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt CAS No. 52735-88-3](/img/structure/B14646104.png)
2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] is a complex organic compound with a unique structure. It contains two naphthalene rings connected by a carboxamide group, and it is further substituted with hydroxyl groups and methoxy groups on a biphenyl backbone. This compound is known for its applications in various scientific fields due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] involves multiple steps. The starting materials typically include naphthalene derivatives and biphenyl compounds. The reaction conditions often require the use of strong bases such as sodium hydroxide and organic solvents like ethanol or acetone . The process may also involve the use of catalysts to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of quinones, while reduction of nitro groups leads to the formation of amines.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The biphenyl backbone provides structural rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound has a similar naphthalene-carboxamide structure but lacks the biphenyl backbone.
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-: This compound contains methoxy groups but differs in the position and number of substituents.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] lies in its biphenyl backbone, which provides additional structural complexity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52735-88-3 |
|---|---|
Molekularformel |
C36H26N2Na2O6 |
Molekulargewicht |
628.6 g/mol |
IUPAC-Name |
disodium;3-[[2-methoxy-4-[3-methoxy-4-[(3-oxidonaphthalene-2-carbonyl)amino]phenyl]phenyl]carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C36H28N2O6.2Na/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40;;/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
FJSPZLHKDGDXDB-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3[O-])OC)NC(=O)C5=CC6=CC=CC=C6C=C5[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


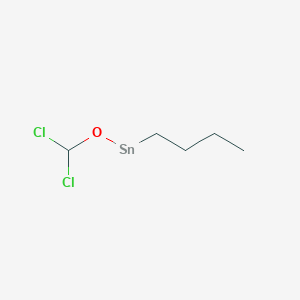
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
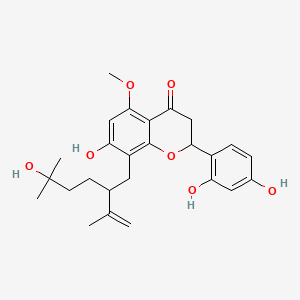
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

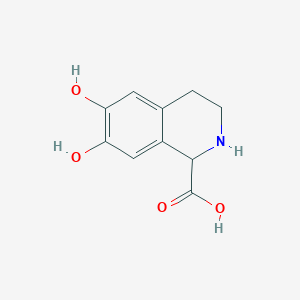

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
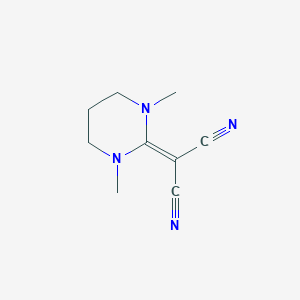
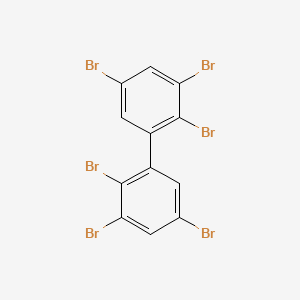
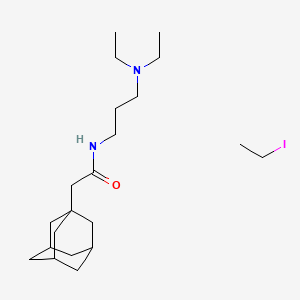
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)

